PluriSIn 1

Beschreibung

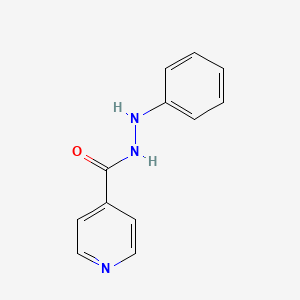

Structure

3D Structure

Eigenschaften

IUPAC Name |

N'-phenylpyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c16-12(10-6-8-13-9-7-10)15-14-11-4-2-1-3-5-11/h1-9,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDWXDLBWRHCKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30279924 | |

| Record name | PluriSln 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91396-88-2 | |

| Record name | 91396-88-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PluriSln 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PluriSIn 1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

PluriSIn 1: A Technical Guide to its Mechanism of Action in Pluripotent Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

PluriSIn 1 is a small molecule that selectively induces apoptosis in human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). This property makes it a valuable tool for eliminating residual undifferentiated cells in hPSC-derived cell populations intended for therapeutic applications, thereby mitigating the risk of teratoma formation. This technical guide provides an in-depth overview of the molecular mechanism of PluriSIn 1, detailing its primary target, the downstream signaling cascades it triggers, and relevant experimental protocols.

Core Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)

PluriSIn 1 is a potent and specific inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs).[1][2] SCD1 is an endoplasmic reticulum (ER)-resident enzyme that catalyzes the introduction of a double bond into saturated fatty acyl-CoAs, primarily converting stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively.[3]

Pluripotent stem cells exhibit a unique metabolic state characterized by a high dependency on de novo oleic acid synthesis for maintaining their viability and pluripotency.[2] By inhibiting SCD1, PluriSIn 1 disrupts this critical metabolic pathway, leading to an accumulation of saturated fatty acids (SFAs) and a depletion of MUFAs within the cell. This imbalance is the primary trigger for the downstream cellular stress responses that culminate in apoptosis.

Signaling Pathways Activated by PluriSIn 1

The inhibition of SCD1 by PluriSIn 1 initiates a cascade of cellular events, primarily centered around ER stress and the subsequent activation of apoptotic pathways.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The accumulation of SFAs and the altered lipid composition of the ER membrane, caused by SCD1 inhibition, leads to ER stress.[2] This stress activates the Unfolded Protein Response (UPR), a set of signaling pathways designed to restore ER homeostasis.[4] While the precise activation of all three UPR branches (IRE1α, PERK, and ATF6) by PluriSIn 1 in hPSCs has not been fully elucidated in the literature, evidence points towards the involvement of the PERK pathway.[5] Prolonged and unresolved ER stress, as induced by PluriSIn 1, shifts the UPR from a pro-survival to a pro-apoptotic response.[6]

Induction of Apoptosis

The sustained ER stress triggered by PluriSIn 1 ultimately leads to the activation of apoptosis. Evidence suggests the involvement of the intrinsic (mitochondrial) apoptotic pathway, characterized by the activation of caspase-3 and cleavage of Poly (ADP-ribose) polymerase (PARP).[7] PluriSIn 1 treatment leads to a significant increase in TUNEL-positive cells, indicating DNA fragmentation, a hallmark of apoptosis.[8] Furthermore, the expression of the pluripotency marker Nanog is downregulated, and Nanog-positive cells are selectively eliminated through apoptosis.[1]

Quantitative Data

The following table summarizes the key quantitative parameters associated with the use of PluriSIn 1 for the elimination of pluripotent stem cells.

| Parameter | Value | Cell Type | Reference |

| Effective Concentration | 20 µM | iPSCs | [1] |

| Treatment Duration | 1-4 days | iPSCs | [1] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments to study the effects of PluriSIn 1 on pluripotent stem cells.

SCD1 Activity Assay

This protocol is adapted from methods for assessing SCD1 activity by measuring the conversion of a radiolabeled saturated fatty acid to its monounsaturated counterpart.[9]

Workflow:

Methodology:

-

Cell Culture: Plate hPSCs in a suitable format (e.g., 6-well plates) and culture until they reach the desired confluency.

-

Treatment: Treat the cells with PluriSIn 1 at the desired concentrations (e.g., a dose-response from 1-20 µM) or a vehicle control (DMSO) for a specified period (e.g., 24 hours).

-

Labeling: Add [14C]-stearic acid or [14C]-palmitic acid to the culture medium at a final concentration of 0.5-1 µCi/mL.

-

Incubation: Incubate the cells for 4-6 hours to allow for the uptake and metabolism of the radiolabeled fatty acid.

-

Lipid Extraction: Wash the cells with PBS and extract total lipids using a 2:1 mixture of chloroform:methanol.

-

Saponification and Methylation: Dry the lipid extract and saponify the fatty acids using methanolic KOH. Subsequently, methylate the fatty acids using BF3-methanol.

-

Analysis: Separate the fatty acid methyl esters by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Scrape the bands corresponding to saturated and monounsaturated fatty acids from the TLC plate and quantify the radioactivity using a scintillation counter. SCD1 activity is expressed as the percentage of conversion of the radiolabeled saturated fatty acid to its monounsaturated form.

Apoptosis Quantification by Annexin V/Propidium Iodide Flow Cytometry

This protocol outlines the use of Annexin V and Propidium Iodide (PI) to quantify apoptosis and necrosis by flow cytometry.[10][11]

Methodology:

-

Cell Treatment: Culture hPSCs and treat with PluriSIn 1 (e.g., 20 µM) and a vehicle control for the desired duration (e.g., 24, 48 hours).

-

Cell Harvesting: Gently dissociate the cells into a single-cell suspension using a suitable enzyme-free dissociation reagent.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis of ER Stress and Apoptosis Markers

This protocol describes the detection of key protein markers of ER stress and apoptosis.[12]

Methodology:

-

Protein Extraction: Treat hPSCs with PluriSIn 1 and a vehicle control. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. A recommended panel of antibodies is provided in the table below.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Recommended Antibody Panel:

| Pathway | Target Protein | Expected Change with PluriSIn 1 |

| ER Stress | p-PERK | Increase |

| p-IRE1α | Increase | |

| ATF6 (cleaved) | Increase | |

| CHOP | Increase | |

| BiP/GRP78 | Increase | |

| Apoptosis | Cleaved Caspase-9 | Increase |

| Cleaved Caspase-3 | Increase | |

| Cleaved PARP | Increase | |

| Bcl-2 | Decrease | |

| Bax | Increase | |

| Loading Control | GAPDH or β-actin | No change |

Off-Target Effects and Kinase Profile

To date, there is no publicly available comprehensive kinase selectivity profile for PluriSIn 1. While its primary target is SCD1, the potential for off-target effects on protein kinases has not been extensively characterized in the literature. Researchers should be aware of this when interpreting results, especially if unexpected phenotypes are observed.

Comparison with Other Small Molecules for PSC Elimination

PluriSIn 1 is one of several small molecules used to eliminate undifferentiated PSCs. The table below provides a comparison with another commonly used class of small molecules, ROCK inhibitors, which primarily act to improve cell survival upon single-cell dissociation rather than selectively eliminating PSCs.

| Small Molecule | Primary Target | Mechanism of Action in PSC Culture | Primary Use |

| PluriSIn 1 | Stearoyl-CoA Desaturase 1 (SCD1) | Induces ER stress and apoptosis in undifferentiated PSCs. | Selective elimination of residual PSCs. |

| Y-27632 | Rho-associated kinase (ROCK) | Inhibits dissociation-induced apoptosis (anoikis). | Enhancement of cell survival during passaging and cryopreservation.[13] |

Conclusion

PluriSIn 1 is a valuable research tool for the selective elimination of pluripotent stem cells. Its mechanism of action is centered on the inhibition of SCD1, leading to ER stress and subsequent apoptosis. This technical guide provides a framework for understanding and experimentally investigating the effects of PluriSIn 1, aiding researchers in its effective application and in the development of safer cell-based therapies. Further research is warranted to fully delineate the intricacies of the downstream signaling pathways and to characterize its potential off-target effects.

References

- 1. Selective elimination of human pluripotent stem cells by an oleate synthesis inhibitor discovered in a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ER stress-induced cell death mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.stemcell.com [cdn.stemcell.com]

- 8. Inhibition of stearoyl-coA desaturase selectively eliminates tumorigenic Nanog-positive cells: Improving the safety of iPS cell transplantation to myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ER Stress Assay Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 13. The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers | PLOS One [journals.plos.org]

PluriSIn 1 and Stearoyl-CoA Desaturase (SCD1) Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The integrity of lipid metabolism is paramount for cellular function, and its dysregulation is a hallmark of various pathological states, including cancer and developmental anomalies. Stearoyl-CoA Desaturase 1 (SCD1) has emerged as a critical enzyme in lipid biosynthesis, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This activity is crucial for maintaining membrane fluidity and participating in cellular signaling. PluriSIn 1, a small molecule identified through high-throughput screening, selectively induces apoptosis in human pluripotent stem cells (hPSCs) by inhibiting SCD1.[1] This technical guide provides an in-depth overview of the mechanism of PluriSIn 1, its impact on SCD1-mediated signaling pathways, and detailed experimental protocols for its study.

Introduction to SCD1 and PluriSIn 1

SCD1 is an endoplasmic reticulum (ER)-resident enzyme that introduces a double bond in the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively.[2] The products of SCD1 activity, MUFAs, are essential components of phospholipids, triglycerides, and cholesterol esters, influencing membrane fluidity, lipid-mediated signaling, and energy storage.[2][3] Elevated SCD1 expression is observed in numerous cancers and is associated with aggressive tumor phenotypes and poor patient outcomes.[3]

PluriSIn 1 is a derivative of N-acyl phenylhydrazine that has been identified as a potent and selective inhibitor of hPSCs.[4][5] Its primary mechanism of action is the inhibition of SCD1.[1] This selectivity makes PluriSIn 1 a valuable tool for eliminating residual undifferentiated and potentially tumorigenic hPSCs from differentiated cell populations intended for regenerative medicine.[1][6] Furthermore, its targeted action on a key enzyme in lipid metabolism provides a therapeutic avenue for cancers dependent on de novo lipogenesis.

Mechanism of Action of PluriSIn 1

The cytotoxic effects of PluriSIn 1 on pluripotent stem cells and cancer cells are a direct consequence of SCD1 inhibition, which triggers a cascade of cellular events culminating in apoptosis.

Disruption of Fatty Acid Homeostasis

Inhibition of SCD1 by PluriSIn 1 leads to a significant shift in the cellular lipid profile. The primary consequences are:

-

Depletion of MUFAs: The lack of oleate and other MUFAs disrupts the synthesis of essential lipids required for membrane formation and signaling.[1]

-

Accumulation of SFAs: The substrates of SCD1, such as stearate and palmitate, accumulate within the cell.[7]

This imbalance in the SFA to MUFA ratio is a critical initiating event in PluriSIn 1-induced cytotoxicity.[8]

Induction of Endoplasmic Reticulum (ER) Stress

The accumulation of SFAs and the altered lipid composition of the ER membrane are potent inducers of ER stress.[1] This leads to the activation of the Unfolded Protein Response (UPR), a signaling network that attempts to restore ER homeostasis. However, prolonged or severe ER stress, as induced by PluriSIn 1, transitions the UPR into a pro-apoptotic response.

Apoptosis Induction

SCD1 inhibition by PluriSIn 1 ultimately leads to programmed cell death. In human pluripotent stem cells, this is characterized by the induction of apoptosis.[1] A key target of PluriSIn 1-induced apoptosis are Nanog-positive cells, which are associated with pluripotency and tumorigenicity.[5][9]

Signaling Pathways Modulated by SCD1 Inhibition

SCD1 activity is integrated with several key signaling pathways that regulate cell survival, proliferation, and stemness. Inhibition by PluriSIn 1 can, therefore, have far-reaching effects on cellular signaling.

PluriSIn 1-Induced Apoptotic Pathway

The inhibition of SCD1 by PluriSIn 1 initiates a signaling cascade that leads to apoptosis, primarily through the induction of ER stress.

Caption: PluriSIn 1-induced apoptotic signaling cascade.

SCD1 in Cancer-Related Signaling

SCD1 is implicated in the regulation of multiple signaling pathways that are often dysregulated in cancer, including the Wnt/β-catenin and Hippo pathways. Inhibition of SCD1 can suppress these pro-tumorigenic signals. For instance, SCD1 inhibition has been shown to reduce Wnt/β-catenin signaling.

Caption: Role of SCD1 in key cancer signaling pathways.

Quantitative Data

The following tables summarize the quantitative effects of PluriSIn 1 on cell viability and pluripotency marker expression.

Table 1: Effective Concentration of PluriSIn 1

| Cell Type | Effective Concentration | Effect | Reference |

| Nanog-positive iPS cell derivatives (iPSD) | 20 µM | Significant induction of apoptosis after 24 hours of treatment. | [1][3] |

| Cultured iPSD | 20 µM | Diminished Nanog-positive stem cells after 4 days of treatment. | [1][3] |

| iPS cell-derived cardiomyocytes | 20 µM | No significant increase in apoptosis. | [1][3] |

Table 2: Effect of PluriSIn 1 on Pluripotency Marker Expression

| Marker | Cell Type | Treatment | Effect | Reference |

| Nanog | iPSD | 20 µM PluriSIn 1 for 24 hours | Significant decrease in mRNA and protein levels. | [1][3] |

| Nanog | iPSD | 20 µM PluriSIn 1 | Reduction in Nanog expression by approximately 16-fold. | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of PluriSIn 1.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of PluriSIn 1 in culture medium. Replace the medium in the wells with the PluriSIn 1 dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blotting for SCD1 and Nanog

This protocol is for detecting changes in protein expression.

-

Cell Lysis: Treat cells with PluriSIn 1 as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against SCD1 or Nanog overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Caspase-3/7 Activity Assay

This protocol measures apoptosis by detecting the activity of executioner caspases.

-

Cell Treatment: Seed cells in a 96-well plate and treat with PluriSIn 1.

-

Assay Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., a substrate containing the DEVD sequence) to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Measurement: Measure luminescence using a plate reader. The amount of luminescence is proportional to the amount of caspase activity.

-

Analysis: Normalize the results to the number of cells or total protein concentration.

Lipid Composition Analysis by Mass Spectrometry

This protocol is for analyzing changes in the cellular lipidome.

-

Lipid Extraction: After PluriSIn 1 treatment, wash cells with PBS and extract lipids using a solvent system such as chloroform:methanol (2:1).

-

Sample Preparation: Dry the extracted lipids under nitrogen and reconstitute them in an appropriate solvent for analysis.

-

Mass Spectrometry: Analyze the lipid composition using liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Identify and quantify different lipid species. Compare the relative abundance of SFAs and MUFAs between treated and control samples.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of PluriSIn 1 in preventing teratoma formation.

Caption: Workflow for in vivo assessment of PluriSIn 1.

Conclusion and Future Directions

PluriSIn 1 is a powerful chemical tool for the selective elimination of pluripotent stem cells through the inhibition of SCD1. Its mechanism of action, involving the disruption of lipid homeostasis and induction of ER stress-mediated apoptosis, is well-defined. The ability of PluriSIn 1 to target Nanog-positive tumorigenic cells underscores its potential to enhance the safety of hPSC-based cell therapies.[6][9]

Furthermore, as SCD1 is increasingly recognized as a key player in cancer cell metabolism and signaling, the study of SCD1 inhibitors like PluriSIn 1 offers significant promise for the development of novel anti-cancer therapeutics. Future research should focus on elucidating the full spectrum of signaling pathways affected by SCD1 inhibition in various cancer types and on the development of next-generation SCD1 inhibitors with improved pharmacological properties for clinical translation.

References

- 1. Inhibition of stearoyl-coA desaturase selectively eliminates tumorigenic Nanog-positive cells: Improving the safety of iPS cell transplantation to myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of apoptosis in human induced pluripotent stem cells during expansion in a defined culture using angiopoietin-1 derived peptide QHREDGS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wcrj.net [wcrj.net]

- 5. apexbt.com [apexbt.com]

- 6. stemcell.com [stemcell.com]

- 7. researchgate.net [researchgate.net]

- 8. Selective elimination of human pluripotent stem cells by an oleate synthesis inhibitor discovered in a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.stemcell.com [cdn.stemcell.com]

how does PluriSIn 1 selectively kill hPSCs

An In-Depth Technical Guide to the Selective Elimination of Human Pl pluripotent Stem Cells (hPSCs) by PluriSIn 1

Executive Summary

The therapeutic application of human pluripotent stem cells (hPSCs), which include embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), holds immense promise for regenerative medicine. However, a significant hurdle to their clinical use is the risk of teratoma formation from residual undifferentiated cells that may remain in a population of differentiated cells intended for transplantation.[1] PluriSIn 1 has emerged as a critical small molecule for mitigating this risk. It selectively induces apoptosis in hPSCs while sparing their differentiated progeny.[1][2][3] This guide provides a detailed technical overview of the molecular mechanism underpinning PluriSIn 1's selective cytotoxicity, supported by experimental data and protocols.

Core Mechanism: Targeting Lipid Metabolism

PluriSIn 1 is a potent and selective N-acyl phenylhydrazine derivative that functions as an inhibitor of the enzyme Stearoyl-CoA Desaturase 1 (SCD1).[1][2][4][5] SCD1 is a key enzyme in the oleic acid biosynthesis pathway, responsible for converting saturated fatty acids (SFAs), such as palmitate and stearate, into monounsaturated fatty acids (MUFAs), primarily oleate.[1][5]

Human pluripotent stem cells exhibit a unique and critical dependence on this metabolic pathway for their survival.[1][2] Unlike most differentiated cells, which can utilize exogenous MUFAs, hPSCs rely heavily on the de novo synthesis of oleate catalyzed by SCD1. This metabolic vulnerability is the cornerstone of PluriSIn 1's selectivity.

Signaling Pathway to Apoptosis in hPSCs

The inhibition of SCD1 by PluriSIn 1 in hPSCs triggers a cascade of cellular stress events that culminate in programmed cell death (apoptosis).

-

Disruption of Fatty Acid Homeostasis : PluriSIn 1 binding to SCD1 blocks its enzymatic activity. This leads to an intracellular imbalance characterized by the accumulation of SFAs and the depletion of MUFAs.[5]

-

Endoplasmic Reticulum (ER) Stress : The altered ratio of saturated to unsaturated fatty acids disrupts the integrity and function of the endoplasmic reticulum, leading to ER stress.[1][2][5]

-

Attenuation of Protein Synthesis : A major consequence of ER stress is the activation of the unfolded protein response (UPR), which includes the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a global attenuation of protein synthesis as the cell attempts to mitigate the stress.[1][2][5]

-

Induction of Apoptosis : When ER stress is prolonged and severe, the UPR switches from a pro-survival to a pro-apoptotic signaling cascade. This results in the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP), hallmark events of apoptosis that lead to the systematic dismantling of the cell.[1][2][5][6]

This sequence of events is highly specific to hPSCs due to their intrinsic reliance on SCD1 activity. Differentiated cells, not having this dependency, are largely unaffected by the inhibition of this pathway.[2][3]

Caption: Mechanism of PluriSIn 1-induced apoptosis in hPSCs.

Data Presentation

Quantitative data from key studies are summarized below for clarity and comparison.

Table 1: PluriSIn 1 Properties and Target

| Property | Description | Reference |

|---|---|---|

| Chemical Name | N-acyl phenylhydrazine derivative | [2][3] |

| CAS Number | 91396-88-2 | [2] |

| Molecular Target | Stearoyl-CoA Desaturase 1 (SCD1) | [1][2][4][5] |

| Biological Pathway | Oleic Acid Biosynthesis |[2] |

Table 2: Experimental Efficacy of PluriSIn 1

| Cell Type | Concentration (µM) | Treatment Duration | Outcome | Reference |

|---|---|---|---|---|

| Nanog-positive iPSCs | 20 | 1 day | Significant induction of apoptosis | [4][6] |

| Nanog-positive iPSCs | 20 | 4 days | Complete elimination of Nanog-positive cells | [4][6] |

| iPSC-derived Cardiomyocytes | 20 | 4 days | No increase in apoptosis; cells unaffected | [2][4] |

| Mixed Culture (hPSCs + Differentiated Cells) | 20 | 2 days | Prevention of teratoma formation in vivo | [7] |

| hPSCs | Not specified | Not specified | Induces ER stress and protein synthesis attenuation |[1] |

Experimental Protocols

Protocol 4.1: Selective Elimination of hPSCs in a Mixed Culture

This protocol describes a general method for eliminating residual undifferentiated hPSCs from a culture of differentiated cells, such as iPSC-derived cardiomyocytes.

1. Materials:

-

PluriSIn 1 (e.g., from STEMCELL Technologies, Cat# 72322)

-

Dimethyl sulfoxide (DMSO)

-

Culture medium appropriate for the differentiated cell type

-

Phosphate-buffered saline (PBS)

-

Cell culture plates and incubator (37°C, 5% CO₂)

2. Procedure:

-

Prepare PluriSIn 1 Stock Solution: Dissolve PluriSIn 1 in DMSO to create a 10 mM stock solution. Store at -20°C.

-

Cell Culture: Culture the mixed population of hPSCs and differentiated cells under standard conditions until they are ready for treatment.

-

Prepare Working Solution: On the day of use, dilute the 10 mM PluriSIn 1 stock solution in the appropriate cell culture medium to a final working concentration of 20 µM. Prepare a vehicle control medium containing an equivalent concentration of DMSO.

-

Treatment:

-

Aspirate the old medium from the cells.

-

Add the PluriSIn 1 working solution (or vehicle control) to the culture plates.

-

Incubate for 24 to 48 hours. The optimal duration may need to be determined empirically, but studies show 48 hours is highly effective.[7]

-

-

Post-Treatment:

-

After the incubation period, aspirate the PluriSIn 1-containing medium.

-

Wash the cells gently with PBS.

-

Add fresh culture medium (without PluriSIn 1) and return the plate to the incubator.

-

The purified population of differentiated cells is now ready for downstream applications.

-

Protocol 4.2: Assessment of Apoptosis via TUNEL Assay

This workflow assesses the efficacy of PluriSIn 1 treatment by detecting DNA fragmentation, a hallmark of apoptosis.

1. Materials:

-

Cells treated according to Protocol 4.1

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

-

Fluorescence microscope

2. Procedure:

-

Cell Fixation: Following PluriSIn 1 treatment, wash cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Permeabilization: Wash the fixed cells and permeabilize them for 2-5 minutes on ice.

-

TUNEL Staining: Wash the cells again and proceed with the TUNEL staining according to the manufacturer's instructions. This typically involves incubating the cells with a reaction mixture containing TdT enzyme and labeled nucleotides.

-

Counterstaining (Optional): A nuclear counterstain like DAPI can be used to visualize all cell nuclei.

-

Imaging and Analysis: Image the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence (TUNEL-positive). The percentage of apoptotic cells can be quantified by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-positive). A marked increase in TUNEL-positive cells should be observed in the PluriSIn 1-treated hPSCs compared to the control.[6]

Caption: Experimental workflow for PluriSIn 1 efficacy testing.

Conclusion

PluriSIn 1 provides a robust and highly selective method for eliminating dangerous, undifferentiated hPSCs from cell populations destined for therapeutic use. Its mechanism of action, centered on the targeted inhibition of SCD1, exploits a unique metabolic dependency of pluripotent cells. By inducing ER stress and subsequent apoptosis specifically in hPSCs, PluriSIn 1 effectively prevents teratoma formation, thereby addressing a critical safety concern and advancing the clinical potential of regenerative medicine.[1][2][6]

References

- 1. Selective elimination of human pluripotent stem cells by an oleate synthesis inhibitor discovered in a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. STEMCELL Technologies PluriSIn-1, Size: 10 mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. Inhibition of stearoyl-coA desaturase selectively eliminates tumorigenic Nanog-positive cells: Improving the safety of iPS cell transplantation to myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

PluriSIn 1: A Deep Dive into its Role in ER Stress and Apoptosis for Selective Elimination of Pluripotent Stem Cells

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The potential of human pluripotent stem cells (hPSCs) in regenerative medicine is immense, yet tempered by the significant risk of teratoma formation from residual undifferentiated cells after transplantation. PluriSIn 1, a small molecule identified through high-throughput screening, has emerged as a promising agent for selectively eliminating these tumorigenic cells.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning PluriSIn 1's efficacy, focusing on its role in inducing endoplasmic reticulum (ER) stress and subsequent apoptosis in hPSCs.

Core Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)

PluriSIn 1 functions as a potent and selective inhibitor of stearoyl-CoA desaturase 1 (SCD1), a key enzyme in the biosynthesis of monounsaturated fatty acids, particularly oleic acid.[1] This inhibition disrupts lipid metabolism, a pathway uniquely critical for the survival and maintenance of the pluripotent state.[1] The resulting imbalance, characterized by an accumulation of saturated fatty acids (SFAs) and a depletion of monounsaturated fatty acids (MUFAs), triggers a cascade of cellular stress responses, culminating in apoptosis.[2][3]

Signaling Pathway from SCD1 Inhibition to Apoptosis

The inhibition of SCD1 by PluriSIn 1 initiates a well-defined signaling cascade leading to programmed cell death.

Caption: PluriSIn 1 signaling cascade.

Quantitative Effects of PluriSIn 1 on ER Stress and Apoptosis

The following tables summarize the quantitative data on the effects of PluriSIn 1 and other SCD1 inhibitors on key markers of ER stress and apoptosis. It is important to note that while PluriSIn 1 is a specific SCD1 inhibitor, some of the detailed quantitative data presented here is derived from studies using other potent SCD1 inhibitors, which are expected to produce similar downstream effects.

Table 1: Effect of SCD1 Inhibition on ER Stress Markers

| Marker | Cell Type | Treatment | Fold Change (mRNA) | Protein Level Change | Reference |

| BiP (GRP78) | Glioblastoma Stem Cells | CAY10566 (SCD1i) | ~2.5-fold increase | Increased | [1] |

| CHOP (DDIT3) | Glioblastoma Stem Cells | CAY10566 (SCD1i) | ~4-fold increase | Increased | [1] |

| sXBP1 | Glioblastoma Stem Cells | CAY10566 (SCD1i) | ~3-fold increase | Increased | [1] |

| GADD34 | Glioblastoma Stem Cells | CAY10566 (SCD1i) | ~2-fold increase | Not Reported | [1] |

Table 2: Effect of PluriSIn 1 on Apoptosis and Pluripotency Markers

| Marker/Assay | Cell Type | Treatment | Quantitative Change | Reference |

| Nanog | iPS-derived cells | 20 µM PluriSIn 1 (1 day) | ~16-fold decrease (mRNA) | [4] |

| Nanog | iPS-derived cells | PluriSIn 1 | Greatly reduced (protein) | [4] |

| TUNEL Assay | iPS-derived cells | PluriSIn 1 | Marked increase in TUNEL-positive cells | [4] |

| Caspase-3/7 Activity | Glioblastoma Stem Cells | CAY10566 (SCD1i) | ~2 to 4-fold increase | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the effects of PluriSIn 1 on ER stress and apoptosis.

Western Blot Analysis of ER Stress Markers (e.g., BiP, CHOP)

Objective: To quantify the protein levels of key ER stress markers in response to PluriSIn 1 treatment.

Protocol:

-

Cell Culture and Treatment: Plate human pluripotent stem cells at a density of 1-2 x 10^5 cells/cm² and culture under standard conditions. Treat cells with 20 µM PluriSIn 1 or a vehicle control (DMSO) for 24-48 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against BiP/GRP78 and CHOP/DDIT3 (typically at 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Quantification: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Caption: Western Blot Experimental Workflow.

Quantitative Real-Time PCR (qPCR) for ER Stress Gene Expression

Objective: To measure the relative mRNA expression levels of ER stress-related genes.

Protocol:

-

Cell Culture and Treatment: Treat hPSCs with PluriSIn 1 as described for Western blotting.

-

RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR:

-

Prepare a reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific primers for ER stress markers (e.g., HSPA5 for BiP, DDIT3 for CHOP, and spliced XBP1).

-

Perform qPCR using a real-time PCR system with a standard thermal cycling protocol.

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis Detection

Objective: To detect and quantify DNA fragmentation, a hallmark of apoptosis.

Protocol:

-

Cell Culture and Treatment: Culture and treat hPSCs on coverslips with PluriSIn 1.

-

Fixation and Permeabilization:

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

-

-

TUNEL Staining:

-

Incubate cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) for 1 hour at 37°C in a humidified chamber, protected from light.

-

-

Counterstaining and Mounting:

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging and Quantification:

-

Visualize the cells using a fluorescence microscope.

-

Quantify the percentage of TUNEL-positive cells (exhibiting green or red fluorescence depending on the kit) relative to the total number of DAPI-stained nuclei in multiple fields of view.

-

Caption: TUNEL Assay Experimental Workflow.

Caspase Activity Assay

Objective: To measure the activity of executioner caspases (caspase-3 and -7) as a quantitative measure of apoptosis.

Protocol:

-

Cell Culture and Treatment: Treat hPSCs in a 96-well plate with PluriSIn 1.

-

Assay Procedure:

-

Add a luminogenic caspase-3/7 substrate to each well.

-

Incubate at room temperature for 1-2 hours.

-

-

Measurement:

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.

-

-

Data Analysis:

-

Normalize the luminescence readings to the number of cells (can be determined by a parallel cell viability assay like CellTiter-Glo).

-

Express the results as a fold change in caspase activity compared to the vehicle-treated control.

-

Conclusion

PluriSIn 1 represents a significant advancement in the quest for safer hPSC-based therapies. Its targeted inhibition of SCD1 triggers a cascade of ER stress and the unfolded protein response, ultimately leading to the apoptotic demise of undifferentiated, tumorigenic cells. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of PluriSIn 1. A thorough understanding of its mechanism of action is paramount for its successful translation into clinical applications, ensuring the safety and efficacy of future regenerative medicine strategies.

References

- 1. Stearoyl CoA Desaturase Is Essential for Regulation of Endoplasmic Reticulum Homeostasis and Tumor Growth in Glioblastoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. Stearoyl-CoA desaturase 1 inhibition induces ER stress-mediated apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. OCT4/SOX2-independent Nanog autorepression modulates heterogeneous Nanog gene expression in mouse ES cells - PMC [pmc.ncbi.nlm.nih.gov]

Eliminating Undifferentiated iPSCs and ESCs with PluriSIn 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The persistence of undifferentiated pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), within a differentiated cell population poses a significant safety risk, primarily due to their potential to form teratomas upon transplantation. PluriSIn 1 is a small molecule that selectively induces apoptosis in these undifferentiated cells, offering a promising solution to enhance the safety of PSC-based therapies. This technical guide provides an in-depth overview of PluriSIn 1, its mechanism of action, experimental protocols, and key data supporting its efficacy.

Core Concepts: Mechanism of Action

PluriSIn 1 is a potent and selective inhibitor of stearoyl-CoA desaturase (SCD1), a key enzyme in the biosynthesis of oleic acid.[1][2] Human pluripotent stem cells have a unique dependence on oleic acid metabolism, making them particularly vulnerable to SCD1 inhibition.[2][3] The inhibition of SCD1 by PluriSIn 1 leads to an imbalance in fatty acid composition, specifically the accumulation of saturated fatty acids like palmitate and stearate, and the depletion of monounsaturated fatty acids such as oleate.[4] This disruption in lipid metabolism triggers a cascade of cellular stress responses.

The primary mechanism of PluriSIn 1-induced cell death in undifferentiated PSCs involves:

-

Endoplasmic Reticulum (ER) Stress: The altered lipid composition induces significant stress on the endoplasmic reticulum.[2][4]

-

Protein Synthesis Attenuation: As a consequence of ER stress, a global reduction in protein synthesis is observed.[2]

-

Apoptosis: The culmination of these stress pathways is the activation of the apoptotic cascade, leading to programmed cell death specifically in the undifferentiated PSCs.[2][3]

Crucially, differentiated cells are largely unaffected by PluriSIn 1 treatment as they do not share the same critical dependence on oleic acid biosynthesis for survival.[1][2]

Data Summary: Efficacy of PluriSIn 1

The following tables summarize the quantitative data from key studies on the effects of PluriSIn 1 on pluripotent stem cells and their differentiated derivatives.

| Parameter | Cell Type | Concentration | Treatment Duration | Observed Effect | Reference |

| Apoptosis Induction | Nanog-positive iPS cell derivatives (iPSD) | 20 µM | 1 day | Significant induction of apoptosis. | [3] |

| Elimination of Undifferentiated Cells | Nanog-positive stem cells in cultured iPSD | 20 µM | 4 days | Diminished population of Nanog-positive cells. | [3] |

| Effect on Differentiated Cells | iPS cell-derived cardiomyocytes (iPS-CMs) | 20 µM | 4 days | No significant increase in apoptosis. | [3] |

| Gene Expression (mRNA and Protein) | Nanog in iPS cell derivatives | 20 µM | 1 day | Significant decrease in Nanog levels. | [5] |

| Teratoma Formation | DMSO-treated iPSD injected in a mouse model | - | 2 weeks post-injection | Readily formed Nanog-expressing tumors. | [5] |

| Teratoma Prevention | PluriSIn 1-treated iPSD injected in a mouse model | - | 2 weeks post-injection | Prevention of tumor formation. | [5] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed signaling pathway initiated by PluriSIn 1 in pluripotent stem cells.

References

- 1. stemcell.com [stemcell.com]

- 2. Selective elimination of human pluripotent stem cells by an oleate synthesis inhibitor discovered in a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of stearoyl-coA desaturase selectively eliminates tumorigenic Nanog-positive cells: Improving the safety of iPS cell transplantation to myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide to PluriSIn 1: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PluriSIn 1, also known as NSC 14613, is a small molecule inhibitor that has garnered significant attention for its specific cytotoxicity towards human pluripotent stem cells (hPSCs), including both embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). This property makes it a valuable tool for enhancing the safety of hPSC-based cell therapies by eliminating residual undifferentiated cells, which pose a risk of teratoma formation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of PluriSIn 1. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are included to facilitate further research and application of this compound.

Chemical Structure and Properties

PluriSIn 1 is chemically identified as N'-phenylpyridine-4-carbohydrazide. Its structure features a pyridine ring linked to a phenylhydrazine moiety through a carbohydrazide group.

Table 1: Chemical Identifiers of PluriSIn 1

| Identifier | Value | Citation |

| IUPAC Name | N'-phenylpyridine-4-carbohydrazide | [1] |

| Synonyms | NSC 14613, PluriSIn #1 | [2][3] |

| CAS Number | 91396-88-2 | [1][2] |

| Molecular Formula | C₁₂H₁₁N₃O | [1][3] |

| SMILES | C1=CC=C(C=C1)NNC(=O)C2=CC=NC=C2 | [3] |

Table 2: Physicochemical Properties of PluriSIn 1

| Property | Value | Citation |

| Molecular Weight | 213.24 g/mol | [1][2][3] |

| Appearance | Solid | [3] |

| Purity | ≥95% | |

| Solubility | Insoluble in water. Soluble in DMSO (≥6.75 mg/mL) and EtOH (≥15.67 mg/mL with warming and sonication). | [3] |

| Storage | Store as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one year. Avoid repeated freeze-thaw cycles. |

Mechanism of Action

PluriSIn 1 selectively induces apoptosis in hPSCs by inhibiting the enzyme Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in the biosynthesis of monounsaturated fatty acids, particularly oleic acid, from saturated fatty acids.

The inhibition of SCD1 in hPSCs leads to a disruption in lipid metabolism, characterized by an accumulation of saturated fatty acids and a depletion of monounsaturated fatty acids. This imbalance is believed to trigger a cascade of cellular stress responses, ultimately culminating in programmed cell death.

Signaling Pathways

The primary signaling pathways activated by PluriSIn 1-mediated SCD1 inhibition in hPSCs are Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR), leading to apoptosis.

Caption: Signaling pathway of PluriSIn 1 in human pluripotent stem cells.

The inhibition of SCD1 by PluriSIn 1 disrupts the balance of saturated and monounsaturated fatty acids, leading to ER stress and the activation of the UPR. This, in turn, results in the attenuation of protein synthesis and the induction of apoptosis. PluriSIn 1 treatment also leads to a significant decrease in the expression of the pluripotency marker Nanog, which is associated with the induction of apoptosis in these cells.

Experimental Protocols

Cell Viability Assay (Resazurin-based)

This protocol is for assessing the cytotoxicity of PluriSIn 1 on hPSCs.

Materials:

-

hPSCs

-

Culture medium appropriate for hPSCs

-

96-well black, clear-bottom tissue culture plates

-

PluriSIn 1 stock solution (in DMSO)

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS, sterile-filtered)

-

Fluorescence microplate reader

Procedure:

-

Seed hPSCs in a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium.

-

Allow cells to attach and grow for 24 hours.

-

Prepare serial dilutions of PluriSIn 1 in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the PluriSIn 1 dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate the plate for 24-48 hours.

-

Add 10 µL of resazurin solution to each well.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

Measure fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Calculate cell viability as a percentage relative to the vehicle control after subtracting the background fluorescence (medium-only wells).

References

PluriSIn 1: A Targeted Approach to Eradicating Cancer Stem Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The cancer stem cell (CSC) hypothesis posits that a subpopulation of tumor cells with stem-like properties is responsible for tumor initiation, metastasis, and resistance to conventional therapies. These CSCs share many characteristics with normal pluripotent stem cells, including the expression of pluripotency-associated transcription factors such as NANOG and OCT4.[1][2] The selective elimination of this resilient cell population represents a paramount objective in the development of novel and more effective cancer treatments. PluriSIn 1, a small molecule inhibitor, has emerged as a promising agent in this endeavor, demonstrating selective cytotoxicity against pluripotent stem cells and, by extension, cancer stem cells.[3][4] This technical guide provides a comprehensive overview of PluriSIn 1, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its associated signaling pathways.

Core Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)

PluriSIn 1, also known as NSC 14613, is a derivative of N-acyl phenylhydrazine.[5] Its primary molecular target is Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in lipid metabolism.[6][7] SCD1 is an endoplasmic reticulum (ER) membrane-bound enzyme that catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily converting stearoyl-CoA and palmitoyl-CoA into oleoyl-CoA and palmitoleoyl-CoA, respectively.[8][9]

The survival of pluripotent stem cells and cancer stem cells exhibits a unique dependence on de novo oleic acid synthesis.[3] By inhibiting SCD1, PluriSIn 1 disrupts the delicate balance between saturated fatty acids (SFAs) and MUFAs.[5] This inhibition leads to the accumulation of SFAs, such as palmitate and stearate, and a depletion of oleate.[5] This metabolic imbalance triggers a cascade of cellular stress responses, including:

-

Endoplasmic Reticulum (ER) Stress: The accumulation of SFAs induces significant stress on the ER.[3][5]

-

Attenuation of Protein Synthesis: As a consequence of ER stress, the cell's machinery for protein synthesis is impaired.[3]

-

Apoptosis: The culmination of these stress pathways is the induction of programmed cell death, or apoptosis, in the targeted cells.[3][5]

Crucially, differentiated cells are largely unaffected by PluriSIn 1, highlighting its selective toxicity towards cells in a pluripotent or stem-like state.[6][10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from research on PluriSIn 1's effects on cancer stem cells and pluripotent stem cells.

| Parameter | Cell Type | Concentration | Duration | Effect | Reference |

| Apoptosis Induction | Nanog-positive induced pluripotent stem cells (iPSCs) | 20 µM | 1 day | Significant induction of apoptosis. | [10][11] |

| CSC Elimination | Nanog-positive iPSCs | 20 µM | 4 days | Diminished population of Nanog-positive stem cells without increasing apoptosis in iPSC-derived cardiomyocytes. | [10][11] |

| Gene Expression | iPSCs | 20 µM | 4 days | ~16-fold downregulation of Nanog mRNA levels. | [10] |

| In Vivo Tumorigenicity | iPSC-derived spheroids | 20 µM | 4 days | Prevention of tumor formation in a mouse model of myocardial infarction. | [10][11] |

Key Signaling Pathways

The central signaling pathway affected by PluriSIn 1 is the SCD1-mediated lipid metabolism pathway. Its inhibition triggers a downstream cascade leading to apoptosis.

References

- 1. SOX2, OCT4 and NANOG: The core embryonic stem cell pluripotency regulators in oral carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective elimination of human pluripotent stem cells by an oleate synthesis inhibitor discovered in a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.stemcell.com [cdn.stemcell.com]

- 5. apexbt.com [apexbt.com]

- 6. stemcell.com [stemcell.com]

- 7. researchgate.net [researchgate.net]

- 8. Stearoyl-CoA desaturase-1 is a key factor for lung cancer-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of stearoyl-coA desaturase selectively eliminates tumorigenic Nanog-positive cells: Improving the safety of iPS cell transplantation to myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: PluriSIn 1 for In Vivo Teratoma Prevention

For Researchers, Scientists, and Drug Development Professionals

Introduction

The clinical application of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), holds immense promise for regenerative medicine. However, a significant safety concern is the risk of teratoma formation from residual undifferentiated cells that may persist in the final cell product after differentiation. PluriSIn 1 is a small molecule that selectively eliminates undifferentiated hPSCs, thereby offering a promising strategy to mitigate the risk of teratoma formation in vivo.

Mechanism of Action

PluriSIn 1 is a potent and selective inhibitor of stearoyl-CoA desaturase (SCD1), a key enzyme in the biosynthesis of monounsaturated fatty acids, such as oleic acid.[1][2] Undifferentiated hPSCs have a unique metabolic dependency on the oleic acid biosynthesis pathway.[1] Inhibition of SCD1 by PluriSIn 1 leads to the accumulation of saturated fatty acids and depletion of monounsaturated fatty acids, which in turn induces endoplasmic reticulum (ER) stress.[1][3][4] This sustained ER stress activates the unfolded protein response (UPR) and ultimately triggers apoptosis, leading to the selective death of undifferentiated hPSCs while sparing their differentiated counterparts.[1][4][5]

Quantitative Data Summary

The efficacy of PluriSIn 1 in preventing teratoma formation has been demonstrated in preclinical studies. The following table summarizes the key quantitative data from a study by Zhang et al. (2014), where iPSC-derived cells were treated with PluriSIn 1 prior to transplantation in a mouse model of myocardial infarction.

| Treatment Group | PluriSIn 1 Concentration (µM) | Treatment Duration (in vitro) | Number of Mice with Tumors / Total Mice | Teratoma Incidence (%) |

| Control (DMSO) | 0 | 4 days | 6 / 6 | 100% |

| PluriSIn 1 | 20 | 4 days | 0 / 6 | 0% |

Data from Zhang et al. (2014). Cell Cycle, 13(5), 762–771.[5]

Signaling Pathway

Caption: PluriSIn 1 signaling pathway in pluripotent stem cells.

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature for the use of PluriSIn 1 to prevent teratoma formation in vivo.

1. Preparation of PluriSIn 1 Stock Solution

-

Reagent: PluriSIn 1 (powder)

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Procedure:

-

Prepare a 10 mM stock solution of PluriSIn 1 by dissolving the appropriate amount of powder in cell culture-grade DMSO. For example, to prepare a 10 mM stock, resuspend 1 mg of PluriSIn 1 (MW: 213.24 g/mol ) in 469 µL of DMSO.

-

Aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

-

2. In Vitro Treatment of hPSC-Derived Cells with PluriSIn 1

-

Cell Culture: Differentiated cell populations derived from hPSCs, which may contain residual undifferentiated cells.

-

Procedure:

-

Culture the hPSC-derived cells under their standard conditions.

-

Two to four days before the planned in vivo transplantation, add PluriSIn 1 to the culture medium to a final concentration of 10-20 µM. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent toxicity.

-

Incubate the cells with PluriSIn 1 for 24 to 96 hours. The optimal incubation time may need to be determined empirically for different cell types and differentiation protocols.

-

On the day of transplantation, wash the cells thoroughly with fresh, pre-warmed culture medium or phosphate-buffered saline (PBS) to remove any residual PluriSIn 1.

-

Harvest the cells using standard methods (e.g., trypsinization) and prepare a single-cell suspension for injection.

-

3. In Vivo Teratoma Formation Assay

-

Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are commonly used to prevent graft rejection.

-

Cell Preparation:

-

Resuspend the PluriSIn 1-treated and control (vehicle-treated) cells in a suitable injection vehicle. A common choice is a mixture of culture medium and Matrigel (or a similar basement membrane extract) to support cell viability and engraftment.

-

The typical cell concentration for injection ranges from 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL.

-

-

Injection Procedure (Subcutaneous):

-

Anesthetize the mouse using an approved protocol.

-

Inject the cell suspension subcutaneously into the dorsal flank of the mouse using a 27-gauge needle or smaller.

-

Monitor the mice regularly for tumor formation. This includes visual inspection and palpation of the injection site.

-

-

Injection Procedure (Intramuscular or other sites):

-

Alternative injection sites such as the testis capsule or intramuscularly can also be used and may offer higher sensitivity for teratoma formation. The specific procedure will vary depending on the chosen site and should be performed by trained personnel. For the study by Zhang et al. (2014), intramyocardial injections were performed in a mouse model of myocardial infarction.[5]

-

-

Monitoring and Endpoint:

-

Monitor the animals for a period of 8-12 weeks, or until tumors in the control group reach a predetermined size limit as per institutional animal care and use committee (IACUC) guidelines.

-

Measure tumor size periodically using calipers. Tumor volume can be calculated using the formula: (length x width^2) / 2.

-

The primary endpoint is the presence or absence of a palpable tumor.

-

-

Histological Analysis:

-

At the end of the study, euthanize the animals and surgically excise the tumors (if any) and surrounding tissue.

-

Fix the tissues in 10% neutral buffered formalin, embed in paraffin, and section for histological analysis.

-

Stain the sections with hematoxylin and eosin (H&E) to identify tissues derived from the three embryonic germ layers (endoderm, mesoderm, and ectoderm), which is the definitive confirmation of a teratoma.

-

Experimental Workflow

Caption: Workflow for in vivo teratoma prevention using PluriSIn 1.

References

- 1. Selective elimination of human pluripotent stem cells by an oleate synthesis inhibitor discovered in a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Stearoyl-CoA desaturase 1 inhibition induces ER stress-mediated apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of stearoyl-coA desaturase selectively eliminates tumorigenic Nanog-positive cells: Improving the safety of iPS cell transplantation to myocardium - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PluriSIn 1 in Human Pluripotent Stem Cell Cultures

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), hold immense promise for regenerative medicine and drug discovery. However, a significant safety concern for the therapeutic application of hPSC-derived cells is the risk of teratoma formation from residual undifferentiated cells. PluriSIn 1 is a small molecule that selectively induces apoptosis in hPSCs, offering a valuable tool for eliminating these tumorigenic cells from differentiated cultures.[1][2] This document provides detailed application notes and protocols for determining and applying the optimal working concentration of PluriSIn 1 for the selective elimination of hPSCs.

PluriSIn 1 is an inhibitor of the enzyme stearoyl-CoA desaturase (SCD1), which is critical for the synthesis of monounsaturated fatty acids, such as oleic acid.[1][2] The inhibition of SCD1 in hPSCs leads to an accumulation of saturated fatty acids, inducing endoplasmic reticulum (ER) stress, activating the unfolded protein response (UPR), and ultimately triggering apoptosis.[1][2] Differentiated cells, with a different metabolic profile, are less sensitive to SCD1 inhibition, allowing for the selective removal of pluripotent cells.

Data Presentation: Efficacy of PluriSIn 1 on hPSCs

The optimal concentration of PluriSIn 1 can vary depending on the specific hPSC line and culture conditions. However, published studies provide a strong starting point for optimization. A concentration of 20 µM has been shown to be effective in eliminating Nanog-positive undifferentiated iPSCs within 1 to 4 days of treatment, while sparing differentiated cardiomyocytes.[3][4]

Table 1: Summary of PluriSIn 1 Effects on hPSCs

| Concentration (µM) | Treatment Duration | Cell Type | Observed Effect | Reference |

| 20 | 1 day | Nanog-positive iPSCs | Significant induction of apoptosis. | [3][4] |

| 20 | 4 days | Nanog-positive iPSCs | Diminished presence of Nanog-positive stem cells. | [3] |

| 20 | 4 days | iPSC-derived Cardiomyocytes | No significant increase in apoptosis. | [3] |

Signaling Pathway of PluriSIn 1-Induced Apoptosis in hPSCs

PluriSIn 1's mechanism of action is initiated by the inhibition of SCD1. This enzymatic block disrupts lipid metabolism, leading to an imbalance of saturated and unsaturated fatty acids. The accumulation of saturated fatty acids in the endoplasmic reticulum membrane is believed to cause ER stress, which in turn activates the Unfolded Protein Response (UPR). The UPR is a signaling network orchestrated by three main sensor proteins: PERK, IRE1α, and ATF6.[5] Under prolonged or severe ER stress, the UPR shifts from a pro-survival to a pro-apoptotic response. This involves the upregulation of the pro-apoptotic transcription factor CHOP and the modulation of Bcl-2 family proteins, ultimately leading to the activation of the caspase cascade and programmed cell death.

Experimental Protocols

Protocol 1: Determination of Optimal PluriSIn 1 Concentration

This protocol outlines a dose-response experiment to determine the optimal concentration of PluriSIn 1 for selectively eliminating your specific hPSC line while minimizing toxicity to differentiated cells.

Materials:

-

PluriSIn 1 (dissolved in DMSO to create a stock solution, e.g., 10 mM)

-

hPSCs cultured on a suitable matrix (e.g., Matrigel)

-

hPSC culture medium (e.g., mTeSR1)

-

Differentiated cells derived from the same hPSC line (for specificity testing)

-

96-well cell culture plates

-

Cell viability assay kit (e.g., MTT, PrestoBlue, or a live/dead staining kit)

-

Phosphate-buffered saline (PBS)

-

DMSO (vehicle control)

Procedure:

-

Cell Plating:

-

Plate undifferentiated hPSCs in a 96-well plate at a density that will result in 70-80% confluency at the time of analysis.

-

In a separate 96-well plate, plate your differentiated cell population of interest at an appropriate density.

-

Allow cells to attach and recover for 24 hours.

-

-

PluriSIn 1 Treatment:

-

Prepare a serial dilution of PluriSIn 1 in hPSC culture medium. A suggested concentration range to test is 0.1, 0.5, 1, 5, 10, 20, 50, and 100 µM.

-

Include a vehicle control (DMSO) at the highest concentration used for the PluriSIn 1 dilutions.

-

Also, include a no-treatment control (medium only).

-

Carefully remove the medium from the cells and add the medium containing the different concentrations of PluriSIn 1 or controls.

-

Incubate the plates for 24, 48, and 72 hours.

-

-

Assessment of Cell Viability:

-

At each time point, perform a cell viability assay according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Normalize the viability data to the no-treatment control for each cell type.

-

Plot the percentage of cell viability against the PluriSIn 1 concentration for both hPSCs and differentiated cells at each time point.

-

The optimal concentration will be the one that results in maximal hPSC death with minimal impact on the viability of the differentiated cells.

-

Protocol 2: Validation of hPSC Elimination by Apoptosis Assay

This protocol uses Annexin V staining followed by flow cytometry to confirm that PluriSIn 1 induces apoptosis in hPSCs.

Materials:

-

hPSCs treated with the optimal concentration of PluriSIn 1 and controls (as determined in Protocol 1)

-

Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit

-

Propidium Iodide (PI) or other viability dye

-

1X Binding Buffer

-

FACS tubes

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Treat hPSCs with the optimal concentration of PluriSIn 1 for the determined duration (e.g., 24-48 hours). Include untreated and vehicle controls.

-

Harvest the cells, including any floating cells in the supernatant, by gentle dissociation (e.g., using Accutase).

-

Wash the cells once with cold PBS.

-

-

Annexin V Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a FACS tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer as soon as possible.

-

Set up appropriate gates to distinguish between live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

-

Protocol 3: Confirmation of Pluripotency Marker Downregulation

This protocol uses immunofluorescence to visualize the reduction of pluripotency markers (OCT4 and NANOG) in hPSC cultures following PluriSIn 1 treatment.

Materials:

-

hPSCs cultured on coverslips or in optical-bottom plates

-

Optimal concentration of PluriSIn 1

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% donkey serum in PBS)

-

Primary antibodies: anti-OCT4 and anti-NANOG

-

Fluorochrome-conjugated secondary antibodies

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment:

-

Treat hPSCs with the optimal concentration of PluriSIn 1 for the desired duration. Include untreated and vehicle controls.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with appropriate fluorochrome-conjugated secondary antibodies (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount the coverslips with mounting medium or add mounting medium directly to the wells.

-

Image the cells using a fluorescence microscope. Compare the intensity and number of OCT4 and NANOG positive cells between treated and control samples.

-

Conclusion

PluriSIn 1 is a potent and selective agent for the elimination of undifferentiated hPSCs from mixed cell populations. By following the protocols outlined in these application notes, researchers can confidently determine the optimal working concentration for their specific experimental needs and validate the efficient removal of tumorigenic pluripotent stem cells, thereby enhancing the safety and reliability of hPSC-based applications.

References

- 1. Selective elimination of human pluripotent stem cells by an oleate synthesis inhibitor discovered in a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of stearoyl-coA desaturase selectively eliminates tumorigenic Nanog-positive cells: Improving the safety of iPS cell transplantation to myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

PluriSIn 1: Application Notes and Protocols for the Selective Elimination of Pluripotent Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of residual undifferentiated pluripotent stem cells (PSCs) in cell therapy products poses a significant safety risk due to their potential to form teratomas. PluriSIn 1 is a small molecule that selectively induces apoptosis in human PSCs, including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), while sparing differentiated cell types.[1][2][3][4] This characteristic makes it a valuable tool for enhancing the safety of PSC-based therapeutic applications.[2][5] PluriSIn 1 functions as an inhibitor of stearoyl-CoA desaturase (SCD1), a key enzyme in the oleic acid biosynthesis pathway, leading to endoplasmic reticulum (ER) stress and subsequent apoptosis in PSCs.[1][2][6]

Mechanism of Action

PluriSIn 1 is an N-acyl phenylhydrazine derivative that specifically targets and inhibits stearoyl-CoA desaturase (SCD1).[1][2] SCD1 is crucial for the synthesis of monounsaturated fatty acids, particularly oleic acid. Pluripotent stem cells exhibit a unique dependence on this metabolic pathway for their survival.[2] Inhibition of SCD1 by PluriSIn 1 disrupts lipid metabolism in PSCs, which triggers a cascade of cellular stress responses, including ER stress and attenuation of protein synthesis, ultimately culminating in apoptosis.[2] Differentiated cells, being less reliant on this specific pathway, remain largely unaffected by PluriSIn 1 treatment.[1][3][4][5]

References

- 1. stemcell.com [stemcell.com]

- 2. Selective elimination of human pluripotent stem cells by an oleate synthesis inhibitor discovered in a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. STEMCELL Technologies PluriSIn-1, Size: 10 mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 5. Inhibition of stearoyl-coA desaturase selectively eliminates tumorigenic Nanog-positive cells: Improving the safety of iPS cell transplantation to myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomol.com [biomol.com]

Application Notes and Protocols for PluriSIn 1 in Cell Culture

Introduction